(E)-2-(2-methoxystyryl)-1,3,3-trimethyl-3H-indol-1-ium tetrafluoroborate
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Overview
Description
(E)-2-(2-methoxystyryl)-1,3,3-trimethyl-3H-indol-1-ium tetrafluoroborate is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a methoxystyryl group attached to an indolium core, which is further stabilized by a tetrafluoroborate counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2-methoxystyryl)-1,3,3-trimethyl-3H-indol-1-ium tetrafluoroborate typically involves a multi-step process. One common method includes the condensation of 2-methoxybenzaldehyde with 1,3,3-trimethyl-2-methyleneindoline in the presence of a base, followed by quaternization with tetrafluoroboric acid. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(2-methoxystyryl)-1,3,3-trimethyl-3H-indol-1-ium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The methoxystyryl group can participate in substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
(E)-2-(2-methoxystyryl)-1,3,3-trimethyl-3H-indol-1-ium tetrafluoroborate has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of (E)-2-(2-methoxystyryl)-1,3,3-trimethyl-3H-indol-1-ium tetrafluoroborate involves its interaction with specific molecular targets and pathways. The compound can bind to cellular receptors or enzymes, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(2-hydroxystyryl)-1,3,3-trimethyl-3H-indol-1-ium tetrafluoroborate
- (E)-2-(2-ethoxystyryl)-1,3,3-trimethyl-3H-indol-1-ium tetrafluoroborate
- (E)-2-(2-chlorostyryl)-1,3,3-trimethyl-3H-indol-1-ium tetrafluoroborate
Uniqueness
Compared to similar compounds, (E)-2-(2-methoxystyryl)-1,3,3-trimethyl-3H-indol-1-ium tetrafluoroborate is unique due to its specific methoxystyryl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3,3-trimethylindol-1-ium;tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22NO.BF4/c1-20(2)16-10-6-7-11-17(16)21(3)19(20)14-13-15-9-5-8-12-18(15)22-4;2-1(3,4)5/h5-14H,1-4H3;/q+1;-1/b14-13+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJFXPUJRZJKGW-IERUDJENSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC=CC=C3OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=CC=CC=C3OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BF4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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